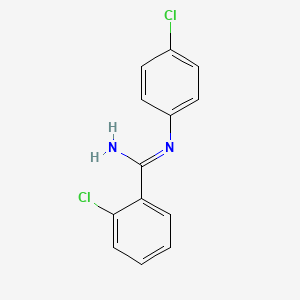

o-Chloro-N-(p-chlorophenyl)benzamidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23564-71-8 |

|---|---|

Molecular Formula |

C13H10Cl2N2 |

Molecular Weight |

265.13 g/mol |

IUPAC Name |

2-chloro-N'-(4-chlorophenyl)benzenecarboximidamide |

InChI |

InChI=1S/C13H10Cl2N2/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8H,(H2,16,17) |

InChI Key |

ANTUGLQLWZGNEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)Cl)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of O Chloro N P Chlorophenyl Benzamidine

Established Synthetic Routes for Benzamidines

The formation of the benzamidine (B55565) functional group is a cornerstone of synthetic organic chemistry, with several reliable methods having been established. These routes typically begin from common precursors such as nitriles, nitro compounds, or amides.

Synthesis from Nitriles and Nitro Compounds

One of the most classic and widely utilized methods for the synthesis of amidines from nitriles is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which generates an intermediate imino ester salt, commonly referred to as a Pinner salt wikipedia.org. This salt is then treated with ammonia or an amine to produce the target amidine. The mechanism begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile for nucleophilic attack by an alcohol nih.gov. The resulting Pinner salt is a stable intermediate that can be isolated before its subsequent reaction with an amine wikipedia.org.

Alternative nitrile-based routes have been developed to avoid the often harsh conditions of the traditional Pinner reaction. For instance, N-Aryl benzamidines can be synthesized in a one-pot reaction by heating a suitable amine and a nitrile in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) researchgate.net. Furthermore, methods exist where benzonitrile precursors are first converted to benzamidoxime using hydroxylamine hydrochloride; the benzamidoxime is then reduced to the final benzamidine product google.com.

Syntheses starting from nitro compounds are also viable, though they involve more steps. In this approach, an aromatic nitro compound is first reduced to the corresponding aniline (B41778). This aniline can then be used as the amine component in reactions with other precursors, like Pinner salts or imidoyl chlorides, to form the N-substituted amidine.

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Pinner Reaction | Nitrile | 1. Alcohol, Anhydrous HCl 2. Amine | Imino ester salt (Pinner salt) | Classic, versatile method; intermediate can be isolated wikipedia.org. |

| Lewis Acid Catalysis | Nitrile | Amine, TiCl₄ or SnCl₄ | None (One-pot) | Direct coupling of nitrile and amine; avoids strong protic acids researchgate.net. |

| Amidoxime Reduction | Nitrile | 1. Hydroxylamine HCl 2. Reducing agent (e.g., catalytic hydrogenation) | Benzamidoxime | Multi-step process involving reduction google.com. |

Routes Involving Amides and Imidyl Chlorides

The conversion of amides to amidines is an excellent and general method for preparing di- and tri-substituted amidines umich.edu. The process typically involves the activation of the amide by converting it into a more reactive intermediate, most commonly an imidoyl chloride. N-substituted amides can be transformed into their corresponding imidoyl chlorides by treatment with a halogenating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride umich.eduthieme-connect.deresearchgate.net.

These imidoyl chlorides are highly susceptible to nucleophilic attack. Subsequent reaction with a primary or secondary amine readily displaces the chloride, forming the C-N bond necessary to complete the amidine structure umich.edubeilstein-journals.org. Other reagents, such as trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine, can also be used to activate amides for the direct addition of amines, leading to the formation of various substituted amidines semanticscholar.org.

Condensation Reactions Utilizing Benzamidine Analogues

The final step in several benzamidine syntheses can be viewed as a condensation reaction, where a molecule containing a pre-formed benzamidine analogue reacts with another molecule, typically an amine, with the elimination of a small molecule like an alcohol or hydrogen chloride.

A prime example is the second stage of the Pinner reaction. The intermediate, an imino ester (an alkyl imidate), is an analogue of a benzamidine. The condensation of this imino ester with an amine eliminates an alcohol molecule to furnish the final amidine product wikipedia.orgnih.gov. Similarly, the reaction of a pre-formed imidoyl chloride with an amine is a condensation reaction that results in the elimination of hydrogen chloride umich.edubeilstein-journals.org. These reactions are fundamental to the construction of N-substituted benzamidines from activated precursors.

Specific Synthesis of o-Chloro-N-(p-chlorophenyl)benzamidine and Related Isomers

The synthesis of the specific target compound, this compound, can be achieved by applying the general methodologies described above, using appropriately substituted starting materials.

Adaptation of General Benzamidine Synthesis Protocols

To synthesize this compound, one could adapt either the nitrile-based or amide-based routes.

From o-Chlorobenzonitrile (Pinner Reaction): This route would begin with o-chlorobenzonitrile. The nitrile would be reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the ethyl o-chlorobenzimidate hydrochloride Pinner salt. This intermediate would then be treated with p-chloroaniline. The nucleophilic nitrogen of p-chloroaniline would attack the imidate carbon, displacing the ethoxy group to yield the final product, this compound, after neutralization.

From o-Chlorobenzamide (Imidoyl Chloride Route): An alternative and highly effective route starts with o-chlorobenzamide. The amide is first converted to N-(p-chlorophenyl)-o-chlorobenzamide via standard amidation with p-chloroaniline, and then this N-substituted amide is treated with a halogenating agent like phosphorus pentachloride (PCl₅) to form the corresponding imidoyl chloride umich.eduthieme-connect.de. A more direct approach involves converting o-chlorobenzamide itself into o-chlorobenzimidoyl chloride using PCl₅. This reactive intermediate is then treated with p-chloroaniline. The amine attacks the electrophilic carbon of the imidoyl chloride, leading to the formation of this compound hydrochloride, which can be neutralized to give the free base beilstein-journals.orgsemanticscholar.org.

Exploration of Substituent Effects on Synthesis Efficiency

Electronic Effects: Chlorine is an electronegative atom that withdraws electron density through the sigma bonds (inductive effect, -I), while its lone pairs can donate electron density through resonance (+R) libretexts.orglibretexts.org. In reactions involving nucleophilic attack at the nitrile or derivative carbon, the inductive effect is dominant.

o-Chloro group (on the benzoyl/benzonitrile moiety): The strong electron-withdrawing inductive effect of the ortho-chloro group increases the partial positive charge on the central carbon atom of the nitrile or imidoyl chloride. This makes the carbon center more electrophilic and thus more susceptible to nucleophilic attack, which should increase the reaction rate.

p-Chloro group (on the aniline moiety): The electron-withdrawing nature of the para-chloro group decreases the electron density on the aniline ring and, crucially, on the nitrogen atom. This reduces the nucleophilicity of the amine, making it a weaker nucleophile and thereby slowing the rate of its attack on the electrophilic center.

The net effect on the reaction rate is a balance between the activation of the electrophile and the deactivation of the nucleophile.

Steric Effects:

o-Chloro group: A substituent at the ortho position introduces significant steric hindrance around the reaction center rsc.orgresearchgate.net. The bulky chlorine atom can physically impede the approach of the p-chloroaniline nucleophile to the electrophilic carbon. This steric hindrance can lead to lower reaction rates and reduced yields compared to isomers with substituents at the meta or para positions.

p-Chloro group: A substituent at the para position is remote from the reacting nitrogen atom and therefore introduces no additional steric hindrance to the reaction.

| Substituent Position (on Benzoyl Moiety) | Electronic Effect on Electrophile | Steric Effect | Predicted Impact on Reaction Efficiency |

|---|---|---|---|

| ortho-Chloro (Target Compound) | Activating (Increased Electrophilicity) | Inhibiting (High Steric Hindrance) | Efficiency is likely reduced due to dominant steric hindrance, requiring more forcing reaction conditions. |

| meta-Chloro | Activating (Increased Electrophilicity) | Negligible | Likely higher efficiency than the ortho isomer due to the absence of steric hindrance. |

| para-Chloro | Activating (Increased Electrophilicity) | None | Likely the most efficient synthesis among isomers due to electronic activation and no steric hindrance. |

Mechanistic Investigations of Formation and Transformation Reactions of this compound

The study of this compound encompasses a variety of reaction pathways, from its initial formation to its subsequent transformations into more complex heterocyclic structures. Mechanistic investigations into these processes are crucial for understanding the reactivity of this class of compounds and for the rational design of new synthetic methodologies. This section delves into the proposed mechanisms for the formation of the amidine functional group, its potential for intramolecular cyclization, and its role as a precursor in various synthetic transformations.

Proposed Reaction Mechanisms for Amidine Formation

The synthesis of N,N'-diarylbenzamidines can be conceptualized through several pathways, often proceeding via an amide intermediate. A common approach involves the reaction of a substituted aniline with a benzoyl chloride derivative to form a benzanilide, which is then converted to the corresponding benzamidine.

A plausible general mechanism for the formation of an N-aryl benzamidine from a benzanilide intermediate involves the following steps:

Activation of the Amide: The carbonyl oxygen of the benzanilide is activated by a Lewis acid or by conversion into a better leaving group. For instance, treatment with a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert the carbonyl group into an imidoyl chloride.

Nucleophilic Attack: A second equivalent of an aniline derivative then acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride.

Elimination: Subsequent elimination of HCl and the activating group regenerates the aromaticity of the system and yields the final N,N'-diarylbenzamidine.

An alternative pathway can involve the direct reaction of a nitrile with an organometallic reagent derived from an aniline, followed by protonolysis, although this is less common for N,N'-diaryl substituted amidines. The precise mechanism can be influenced by the specific reagents and reaction conditions employed.

Intramolecular Aromatic Substitution and Cyclization Pathways

The presence of ortho- and para-chloro substituents on the phenyl rings of this compound provides sites for potential intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are typically promoted by a base or a transition metal catalyst.

One possible pathway is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. If a suitable nucleophile is generated within the molecule, it can displace one of the chloro substituents. For instance, deprotonation of the amidine nitrogen could initiate an attack on the ortho-chloro-substituted ring to form a five- or six-membered heterocyclic ring. The feasibility of such a reaction would depend on the activation of the aromatic ring and the geometry of the transition state.

Another significant cyclization pathway for N-aryl amidines is the formation of benzimidazoles. This can occur through an acylation-cyclization of an N-arylamidoxime, which is structurally related to an N-aryl amidine nih.gov. A proposed mechanism involves the formation of a nitrene intermediate via deacetoxylation, which then undergoes electrocyclization or C-H insertion to form the benzimidazole ring nih.gov.

Furthermore, N-allyl benzamides, which share the benzamide (B126) core with the precursor to our target molecule, can undergo oxidative cyclization to form oxazolines researchgate.net. This highlights the propensity of related structures to participate in intramolecular bond formation. The specific substitution pattern on this compound could direct cyclization to form novel polycyclic aromatic compounds.

Tandem Oxidative Rearrangement and Isocyanate Elimination

While not extensively documented for N-arylbenzamidines, tandem reactions involving rearrangement and elimination are known for related amide functionalities. The Hofmann rearrangement, for example, converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate wikipedia.org. This reaction proceeds through the formation of an N-bromoamide, which rearranges to an isocyanate upon treatment with a base wikipedia.orgmasterorganicchemistry.com.

A hypothetical tandem oxidative rearrangement for an N-arylbenzamidine could be envisioned under specific oxidative conditions. This might involve oxidation of one of the nitrogen atoms, followed by a rearrangement that leads to the expulsion of a stable molecule and the formation of a reactive intermediate like a nitrene or a carbene.

The Curtius rearrangement provides another parallel, where an acyl azide is converted to an isocyanate upon heating masterorganicchemistry.com. Isocyanates are versatile intermediates that can be trapped by various nucleophiles wikipedia.orgrsc.org. If an N-arylbenzamidine could be induced to undergo a rearrangement to an isocyanate, it would open up a wide range of synthetic possibilities. For instance, the isocyanate could be hydrolyzed to an amine or reacted with an alcohol to form a carbamate.

C-H Functionalization and Oxidative Cross Coupling

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high atom economy. The aromatic rings of this compound are potential sites for such reactions.

Transition metal-catalyzed C-H functionalization, often directed by a coordinating group, can achieve high regioselectivity. The amidine moiety itself, or a precursor amide group, can act as a directing group for ortho-C-H activation mdpi.com. Palladium-catalyzed ortho-arylation of benzamides, for example, has been demonstrated using an amide as a directing group nih.gov.

Electrochemical methods have also been employed for C-H/N-H cross-coupling reactions of related heterocyclic systems with diarylamines researchgate.net. Such an approach could potentially be applied to the intermolecular coupling of this compound with other aromatic systems.

Iodine-mediated oxidative annulation of amidines with tertiary amines has been reported to form 1,3,5-triazines via a proposed radical pathway nih.govrsc.org. This demonstrates that the amidine functionality can participate in oxidative C-H amination and C-N cleavage reactions.

Conversion to Quinazoline Derivatives

N-arylbenzamidines are well-established precursors for the synthesis of quinazoline derivatives, an important class of heterocyclic compounds with diverse biological activities. The reaction typically involves the cyclization of the amidine with a suitable one-carbon synthon.

A general mechanism for the formation of a quinazoline from an N-arylbenzamidine involves the reaction with an aldehyde. The reaction is often catalyzed by an acid or a Lewis acid. The proposed pathway is as follows:

Imine Formation: The aldehyde reacts with the aniline-derived nitrogen of the amidine to form an iminium ion, which then tautomerizes to an enamine or is attacked by the other nitrogen.

Cyclization: An intramolecular electrophilic attack from the activated carbon onto the ortho-position of the benzoyl-derived aryl ring occurs.

Aromatization: Subsequent dehydration and oxidation lead to the formation of the stable, aromatic quinazoline ring system.

Reviews on the synthesis of quinazolines highlight various methods starting from 2-amino-N'-arylbenzamidines, which can be cyclized with aldehydes or other reagents to afford substituted quinazolines researchgate.net.

The following table summarizes the key mechanistic pathways discussed:

| Reaction Type | Key Intermediates | Potential Products |

| Amidine Formation | Imidoyl chloride | N,N'-diarylbenzamidine |

| Intramolecular Cyclization | Nitrene, organometallic species | Benzimidazoles, polycyclic heterocycles |

| Tandem Rearrangement | Isocyanate | Amines, carbamates |

| C-H Functionalization | Palladacycle, radical cation | Arylated benzamidines, triazines |

| Quinazoline Formation | Iminium ion, enamine | Substituted quinazolines |

Advanced Structural Characterization and Elucidation of O Chloro N P Chlorophenyl Benzamidine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in o-Chloro-N-(p-chlorophenyl)benzamidine. The benzamidine (B55565) core would be expected to show distinct vibrational modes. Key absorptions would include N-H stretching vibrations, typically appearing as sharp bands in the region of 3300-3500 cm⁻¹. The C=N imine stretch would be anticipated in the 1620-1690 cm⁻¹ region. Furthermore, C-Cl stretching vibrations associated with the ortho- and para-substituted phenyl rings would likely be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. The aromatic protons on the two distinct chlorophenyl rings would appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns determined by their positions relative to the chloro and benzamidine groups. The protons of the N-H groups would likely appear as broad singlets, and their chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The amidine carbon (C=N) would be expected at a characteristic downfield shift. Aromatic carbons would resonate in the δ 110-150 ppm range, with their precise shifts influenced by the electron-withdrawing effects of the chlorine atoms and the amidine substituent. Carbons directly bonded to chlorine would exhibit specific chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns (including CID product-ion mass spectrometry)

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₁Cl₂N₂. Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. mdpi.com The molecular ion would be expected to undergo characteristic fragmentation, such as cleavage of the C-N bonds or loss of HCl, providing further structural confirmation.

X-ray Diffraction Analysis for Solid-State Structure

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound is primarily governed by a network of hydrogen bonds. While specific crystallographic data for the title compound is not available in the provided search results, analysis of closely related structures such as chloro-substituted benzanilides allows for a predictive understanding of the probable interactions.

In analogous compounds, intermolecular N—H⋯O hydrogen bonds are a recurring motif, often linking molecules into infinite chains. For instance, in 3-chloro-N-(2-chlorophenyl)benzamide, molecules are connected by N—H⋯O hydrogen bonds, forming chains along the b-axis. nih.gov Similarly, 4-chloro-N-(3-chlorophenyl)benzamide exhibits infinite chains formed by N—H⋯O hydrogen bonds along the c-axis. nih.gov In N-(4-Chlorophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds into chains running along the researchgate.net direction. nih.gov

These interactions typically involve the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of an adjacent molecule serving as the acceptor. The geometry of these bonds, including the donor-hydrogen, hydrogen-acceptor distances, and the donor-hydrogen-acceptor angle, are critical in determining the strength and directionality of the interaction.

The interplay of these various intermolecular forces results in a well-defined three-dimensional architecture. The specific arrangement of the chloro substituents on both the benzoyl and aniline (B41778) rings of this compound would be expected to significantly influence the nature and geometry of these interactions, leading to a unique crystal packing arrangement.

Detailed research findings on analogous compounds provide a framework for the types of interactions to be expected. The following table summarizes typical hydrogen bond geometries found in related chloro-substituted benzamide (B126) structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1—H1N···O1 | 0.86 | 2.05 | 2.883 (2) | 163 | (i) |

| C13—H13···O1 | 0.93 | 2.34 | 2.868 (3) | 116 | - |

Data presented is for 4-Chloro-N-(3-chlorophenyl)benzamide and is illustrative of typical interactions in this class of compounds. nih.gov

Computational Chemistry and Theoretical Investigations of O Chloro N P Chlorophenyl Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of o-Chloro-N-(p-chlorophenyl)benzamidine. These calculations, based on the principles of quantum mechanics, offer a detailed view of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

Through geometry optimization, key structural parameters like bond lengths, bond angles, and dihedral angles are calculated. These theoretical values can then be compared with experimental data, if available, to validate the computational model. For analogous compounds, such as other chlorinated benzamides, DFT has been shown to provide optimized geometric parameters that are in good agreement with X-ray crystallography data.

Furthermore, DFT calculations elucidate the electronic structure of this compound. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Basis Set Selection and Methodological Considerations (e.g., B3LYP, B97D)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. Commonly used functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B97D. B3LYP is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. B97D is a dispersion-corrected functional, which is particularly important for accurately modeling systems where non-covalent interactions, such as van der Waals forces, are significant.

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide a more accurate description of the electron distribution but are computationally more expensive. A commonly used basis set for molecules of this size is 6-31G(d,p), which provides a good balance between accuracy and computational cost. The selection of the functional and basis set should be carefully considered and validated against experimental data whenever possible to ensure the reliability of the calculated properties.

Calculation of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can also predict various spectroscopic parameters of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical NMR spectra can be generated and compared with experimental spectra to aid in the assignment of signals and to confirm the molecular structure. The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. researchgate.net

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be calculated using DFT. These calculations provide a set of normal modes of vibration and their corresponding frequencies. The calculated vibrational spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to gain a deeper understanding of the molecule's vibrational properties. It is common practice to scale the calculated frequencies by an empirical factor to account for the approximations in the computational method and to improve the agreement with experimental data.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to investigate the three-dimensional structure of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, it is important to identify the low-energy conformations, as these are the most likely to be present under physiological conditions.

This process typically involves a systematic search of the conformational space, followed by energy minimization of the identified conformers. Energy minimization is a computational procedure that adjusts the geometry of the molecule to find a structure with the lowest possible potential energy. This is often performed using molecular mechanics force fields, which provide a faster, albeit less accurate, alternative to quantum chemical methods. The resulting low-energy conformers can then be used for further studies, such as molecular docking.

Ligand-Protein Interaction Profiling (e.g., with specific enzymes)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule (receptor), typically a protein. This technique is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of existing drugs.

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of a docking study can provide valuable information about the binding mode of the ligand, including the key amino acid residues involved in the interaction and the types of interactions that occur (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Prediction of Binding Affinities and Modes

Computational docking studies are pivotal in predicting how a ligand, such as this compound, might interact with a biological target. These in silico methods simulate the binding process, estimating the binding affinity and visualizing the interaction modes. While specific binding affinity data for this compound is not extensively available in public literature, studies on analogous compounds with chloro and phenyl substitutions provide a framework for understanding its potential interactions. For instance, molecular docking studies on similar benzamide (B126) derivatives have shown that the presence and position of chloro substituents can significantly influence binding energies and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions, with active site residues of target proteins. The predicted binding modes often highlight the importance of the benzamidine (B55565) core in establishing key interactions within a receptor's binding pocket.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Types of Interactions | Data not available |

Note: The data in this table is pending specific computational studies on this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule.

For this compound, theoretical calculations would be necessary to determine the precise energies of the HOMO and LUMO. From these energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Significance | Calculated Value (eV) |

| HOMO Energy | EHOMO | Electron-donating ability | Data not available |

| LUMO Energy | ELUMO | Electron-accepting ability | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | Data not available |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Data not available |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron | Data not available |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Data not available |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | Propensity to accept electrons | Data not available |

Note: The data in this table is pending specific computational studies on this compound.

Analysis of Substituent Effects on Electronic Properties

The electronic properties of this compound are significantly influenced by the presence and position of the chloro substituents on the phenyl rings. The chlorine atoms, being electronegative, exert an electron-withdrawing inductive effect (-I effect). This effect can alter the electron density distribution across the molecule, impacting its reactivity, polarity, and binding characteristics.

The ortho-chloro substituent on the benzamidine ring and the para-chloro substituent on the N-phenyl ring can have distinct electronic consequences. The ortho-substituent may also introduce steric effects that influence the molecule's conformation. Theoretical studies on related substituted aromatic compounds have demonstrated that varying the position of halogen substituents can tune the HOMO-LUMO energy gap and modify the electrostatic potential surface of the molecule, thereby influencing its interaction with other molecules. A systematic computational analysis would be required to quantify the precise impact of these chloro substituents on the electronic properties of this compound in comparison to its unsubstituted parent compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for O Chloro N P Chlorophenyl Benzamidine Analogues

Influence of Halogenation Position and Type on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In analogues of o-Chloro-N-(p-chlorophenyl)benzamidine, the position and type of halogen on the phenyl rings are critical determinants of efficacy and selectivity.

Detailed research findings indicate that the introduction of halogens can enhance biological activity by increasing molecular hydrophobicity, which can lead to improved membrane permeability and stronger interactions with hydrophobic pockets in target proteins. The structure-activity relationship of benzamide (B126) analogues has shown that the presence of fluorine and chlorine groups can be beneficial for enhancing insecticidal activity. nih.gov For instance, in a series of benzamide analogues, compounds with 4-F and 3-Cl-2-CH₃ substitutions on the benzene (B151609) ring demonstrated superior activity against tested targets. nih.gov

The specific placement of the chloro groups in this compound—ortho on the benzamidine (B55565) ring and para on the N-phenyl ring—is a result of targeted design to optimize interactions with its biological target. Altering the halogen type (e.g., to bromine or fluorine) or its position can have significant effects, as summarized in the table below. The strategic placement of fluorine, for example, can markedly influence potency by altering electronic properties and metabolic stability. nih.gov

Table 1: Influence of Halogen Substitution on the Biological Activity of Hypothetical Benzamidine Analogues

Analogue Substitution on Benzoyl Ring Substitution on N-Phenyl Ring Expected Impact on Activity Rationale Reference Compound 2-Chloro 4-Chloro Baseline Activity Reference for SAR comparison. Analogue A 2-Fluoro 4-Chloro Potentially Altered Potency/Metabolism Fluorine can improve metabolic stability and alter electronic interactions. nih.gov Analogue B 4-Chloro 4-Chloro Potentially Decreased Activity Shifting the ortho-chloro to the para position may disrupt key steric or electronic interactions required for binding. Analogue C 2-Chloro 2-Chloro Potentially Altered Selectivity/Potency Moving the N-phenyl substituent from para to ortho position could clash with the binding site or form new favorable interactions. Analogue D 2-Bromo 4-Bromo Potentially Increased Potency Larger halogen like bromine may form stronger halogen bonds or enhance hydrophobic interactions in specific binding pockets.

Role of the Amidine Moiety in Receptor/Enzyme Binding

The amidine group is a cornerstone of the biological activity of this compound and its analogues. As a strong basic group, the amidine is typically protonated at physiological pH, forming a cationic amidinium ion. mdpi.com This positive charge is crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the active site of target enzymes or receptors. mdpi.comresearchgate.net

The key interactions facilitated by the amidine moiety include:

Electrostatic Interactions: The positive charge of the amidinium ion can form a salt bridge with negatively charged residues in a receptor's binding pocket, anchoring the molecule in a favorable orientation. mdpi.com

Hydrogen Bonding: The N-H protons of the amidine group act as hydrogen bond donors, forming multiple, directionally specific hydrogen bonds that contribute significantly to binding affinity and specificity. mdpi.comnih.gov

Orientation: The placement of the amidine group at the terminus of the molecule allows it to orient the entire ligand for optimal interaction with its biological target. mdpi.com

In many trypsin-like serine proteases, a conserved aspartate residue (Asp189) sits at the bottom of the primary specificity (S1) pocket, creating an ideal binding partner for the cationic amidine group of inhibitors like benzamidine. researchgate.net This interaction is often the primary determinant of inhibitory potency for this class of compounds.

Design Strategies for Enhanced Specificity and Potency

The rational design of more potent and selective analogues of this compound involves several medicinal chemistry strategies. The goal is to maximize interactions with the desired target while minimizing off-target effects.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational modeling and molecular docking can be used to design inhibitors that fit precisely into the active site. researchgate.net This allows for the optimization of steric and electrostatic complementarity.

Valency and Linker Length Modification: For certain targets, linking multiple benzamidine units can lead to a significant increase in potency, a concept known as multivalency. nih.gov By optimizing the valency (number of binding units) and the length of the chemical linkers connecting them, the effective local concentration of the inhibitor at the target site can be increased, leading to stronger inhibition. nih.gov

Reducing Basicity: While the basicity of the amidine group is key to its function, a very high pKa can be detrimental to oral bioavailability. researchgate.netacs.org A common strategy is to replace the benzamidine with less basic mimics that still retain the necessary binding interactions but have improved pharmacokinetic properties. acs.org

Conformational Constraint: Introducing rigid structural elements can lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in affinity and selectivity.

Bioisosteric Replacements and Their Impact on Activity

Bioisosterism is a strategy used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. u-tokyo.ac.jpdrugdesign.org For this compound analogues, bioisosteric replacements can be applied to the amidine group or the halogen substituents to address issues such as poor oral bioavailability, metabolic instability, or lack of selectivity.

Amidine Bioisosteres: The highly basic amidine group is often a liability for oral absorption. acs.org Therefore, replacing it with less basic bioisosteres that can still participate in similar binding interactions is a key optimization strategy. Examples include aminoisoquinolines, aminobenzisoxazoles, or even neutral groups designed to form specific interactions like halogen bonds within the active site. acs.org

Amide/Ester Bioisosteres: In some contexts, functional groups like amides can be replaced with heterocycles such as triazoles or oxadiazoles. nih.govmdpi.com These rings can mimic the geometry and hydrogen bonding capabilities of the amide bond while offering improved metabolic stability. mdpi.com

Halogen Bioisosteres: While chlorine is present in the parent compound, replacing it with other groups can fine-tune activity. For example, replacing a hydrogen atom with fluorine is a common strategy that can enhance potency and metabolic stability. nih.gov

Table 2: Examples of Bioisosteric Replacements in Benzamidine Analogues and Their Potential Impact

Original Functional Group Bioisosteric Replacement Potential Impact on Properties Rationale Amidine 1-Aminoisoquinoline Improved oral bioavailability, maintained potency. researchgate.net Reduces pKa while preserving key interactions in the S1 pocket of proteases like Factor Xa. researchgate.net Amidine Indole Improved oral bioavailability. nih.gov Serves as a neutral replacement that can still form favorable interactions in the binding site. nih.gov Amide Linker 1,2,4-Oxadiazole Increased metabolic stability. acs.org Heterocyclic rings are often more resistant to enzymatic cleavage than amide bonds. [3, 8] Hydrogen Fluorine Enhanced potency, improved metabolic stability. nih.gov Fluorine can alter electronic properties and block sites of metabolism. nih.gov Phenyl Ring Thiophene or Pyridine Ring Altered selectivity and physicochemical properties. mdpi.com Heterocyclic rings can introduce new hydrogen bonding opportunities and change polarity and solubility. mdpi.com

Biological Activities and Pharmacological Targets Preclinical/mechanistic Focus of O Chloro N P Chlorophenyl Benzamidine and Its Derivatives

Enzyme Inhibition Studies

Trypsin and Serine Protease Inhibition Mechanisms

Benzamidine (B55565) and its derivatives are well-established as competitive inhibitors of trypsin and other serine proteases. nih.gov The inhibitory mechanism is primarily attributed to the structural similarity of the benzamidine moiety to the side chain of arginine, a natural substrate for these enzymes. The positively charged amidinium group of the benzamidine derivative forms a salt bridge with the carboxylate group of the aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site. This interaction mimics the binding of the arginine side chain of the substrate, thereby blocking the active site and preventing catalysis.

| Compound | Enzyme | Ki (μM) | Reference |

|---|---|---|---|

| Pentamidine | Plasmin | 2.1 ± 0.8 | acs.orgnih.gov |

| Pentamidine | tPA | 43 ± 9.7 | acs.org |

| Pentamidine | Thrombin | 4.5 ± 2.3 | acs.org |

| 4-Amidinobenzylamine (AMB) | Plasmin | 1074 ± 19 | acs.org |

| 4-Amidinobenzylamine (AMB) | tPA | 5209 ± 161 | acs.org |

| 4-Amidinobenzylamine (AMB) | Thrombin | 344 ± 33 | acs.org |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. While there is extensive research on LOX inhibitors from natural and synthetic sources, specific studies on the lipoxygenase inhibitory activity of o-Chloro-N-(p-chlorophenyl)benzamidine or its close N-arylbenzamidine analogues are not prominently featured in the available literature. nih.govnih.govdergipark.org.tr

Research on LOX inhibitors has identified various chemical scaffolds with inhibitory potential. For example, non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit 15-lipoxygenase with varying potencies. nih.gov Other studies have explored hydroxamic acid derivatives and other compounds for their LOX inhibitory effects. researchgate.net The potential of the N-phenylbenzamide scaffold to inhibit lipoxygenases remains an area for further investigation.

Interactions with Bacterial Enzymes (e.g., Gingipains from Porphyromonas gingivalis)

Porphyromonas gingivalis, a key pathogen in chronic periodontitis, produces a class of cysteine proteases known as gingipains, which are crucial for its virulence. Benzamidine derivatives have been shown to inhibit the activity of arginine-specific gingipains (RgpA and RgpB). This inhibition is significant as it can potentially reduce the pathogenicity of P. gingivalis. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are involved in inflammation and pain. There are two main isoforms, COX-1 and COX-2. While the development of selective COX-2 inhibitors has been a major focus in anti-inflammatory drug discovery, there is limited specific information available on the direct inhibitory activity of this compound on COX enzymes. nih.govnih.gov

The structure-activity relationships of various classes of COX inhibitors have been extensively studied. nih.gov For many selective COX-2 inhibitors, a key structural feature is a sulfonamide or a similar group that can interact with a specific side pocket in the COX-2 active site. nih.gov The N-phenylbenzamide scaffold of this compound does not possess this typical pharmacophore, and its potential to inhibit COX enzymes would likely be governed by different structural determinants. Further research is needed to elucidate any potential interactions of this class of compounds with COX-1 and COX-2.

Tyrosine Kinase Inhibition

Protein tyrosine kinases play a critical role in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The benzamide (B126) and N-phenylbenzamide scaffolds are present in a number of compounds designed as tyrosine kinase inhibitors. For instance, a study on 3-Chloro-N-phenylbenzamide demonstrated its ability to inhibit the growth of a cervical cancer cell line with an IC50 of 22.4 µM, with computational docking suggesting it could act as an IKKβ inhibitor. tci-thaijo.org

Furthermore, derivatives of 4-methylbenzamide containing substituted purines have been investigated as potential inhibitors of receptor tyrosine kinases, with some compounds showing inhibitory activity against PDGFRα and PDGFRβ. nih.gov Another study on phenylacetamide derivatives, which share some structural similarities with N-phenylbenzamides, identified compounds that downregulated several tyrosine kinases. nih.gov These findings suggest that the N-phenylbenzamide core, including chloro-substituted derivatives, may serve as a template for the design of novel tyrosine kinase inhibitors.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-Chloro-N-phenylbenzamide | SiHa (cervical cancer) | Inhibition of cell growth | 22.4 | tci-thaijo.org |

Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it an attractive target for the development of anticoagulant drugs. Benzamidine derivatives have been extensively explored as inhibitors of Factor Xa. nih.gov The benzamidine group serves as a key pharmacophore that binds to the S1 pocket of the enzyme.

The design of potent and selective Factor Xa inhibitors often involves modifying the core structure to optimize interactions with other pockets (S2, S3, and S4) of the enzyme's active site. Structure-activity relationship studies have shown that the nature and position of substituents on the benzamidine ring and the rest of the molecule significantly influence the inhibitory potency and selectivity over other serine proteases like thrombin and trypsin. While specific Ki values for this compound against Factor Xa are not provided in the search results, the general class of benzamidine-based compounds includes highly potent inhibitors. For example, some non-benzamidine isoxazoline derivatives, where the chloroaniline group acts as a benzamidine mimic, have shown Ki values in the nanomolar range against FXa. tci-thaijo.org

Mycobacterial Protein Tyrosine Phosphatase B (MTB PtpB) Inhibition

Mycobacterium tuberculosis, the causative agent of tuberculosis, secretes the virulence factor Protein Tyrosine Phosphatase B (MptpB), which is crucial for the survival of the bacterium within host macrophages. nih.govubc.ca MptpB disrupts host cell signaling pathways, thereby protecting the pathogen from the host's immune response. ubc.ca Consequently, the inhibition of MptpB is a significant area of interest for the development of new anti-tuberculosis therapies. nih.govubc.ca

Although various compounds, including some benzofuran salicylic acid derivatives and isoxazole-based compounds, have been identified as potent and selective inhibitors of MptpB, no specific research has been found that details the inhibitory activity of this compound against this enzyme. nih.govubc.ca

Antimicrobial Activity Investigations (Preclinical)

The antimicrobial potential of novel chemical entities is a cornerstone of infectious disease research. However, specific preclinical data on the antimicrobial activity of this compound is not documented in the available scientific literature.

Porphyromonas gingivalis is a key pathogen in the development of periodontitis, and its virulence is attributed in part to arginine-specific cysteine proteinases known as gingipains. While general benzamidine-type compounds have been shown to inhibit these gingipains and hinder the in vitro growth of P. gingivalis, there is no specific data available on the activity of this compound against this bacterium.

Similarly, Escherichia coli is a common model organism for antibacterial screening and a significant human pathogen. Numerous studies have explored the antimicrobial activity of various compound classes against E. coli. However, research specifically detailing the efficacy of this compound against any strain of E. coli is absent from the current body of scientific literature.

Due to the lack of studies on the antimicrobial activity of this compound, the mechanisms through which it might exert such effects have not been elucidated.

Preclinical In vitro Biological Screening

Comprehensive preclinical in vitro biological screening is essential to identify the potential therapeutic applications and off-target effects of a compound. This process typically involves assessing the compound's activity against a wide range of biological targets, such as enzymes and receptors. There is currently no publicly available data from any such preclinical in vitro screening of this compound.

Analytical and Spectroscopic Applications of O Chloro N P Chlorophenyl Benzamidine As a Chemical Reagent

Use in Selective Extraction and Photometric Determination of Metal Ions (e.g., Molybdenum(V))

Benzamidine (B55565) derivatives have been investigated as effective reagents for the extraction and subsequent photometric determination of molybdenum. These methods are valued for their sensitivity and selectivity. The general procedure involves the reaction of a benzamidine compound with Molybdenum(V) in the presence of thiocyanate to form a colored complex. This complex is then extracted into an organic solvent, and the concentration of the metal is determined by measuring the absorbance of the solution at a specific wavelength.

One study on a closely related compound, N-m-tolyl-N′-p-chlorophenyl-o-chlorobenzamidine hydrochloride, provides a framework for understanding this application. The method is noted for being both sensitive and selective, and it is largely free from interference from metal ions that are commonly associated with molybdenum in different types of ores and minerals uj.ac.za. The color system has been shown to adhere to Beer's law within a defined concentration range uj.ac.za.

The applicability of this method has been successfully demonstrated in the determination of molybdenum in various steel samples and in dust obtained from phosphate fertilizers uj.ac.za.

Table 1: Spectrophotometric Determination of Molybdenum(V) using a Benzamidine Derivative

| Parameter | Value |

| Molar Absorptivity | 1.8 × 10⁴ l mol⁻¹ cm⁻¹ uj.ac.za |

| Sandell Sensitivity | 0.005 µg cm⁻² of Molybdenum(V) uj.ac.za |

| Wavelength (λmax) | 470 nm uj.ac.za |

| Beer's Law Range | 0.4–5.6 ppm of metal per 25 ml uj.ac.za |

Other Analytical Applications

While the primary documented analytical application for benzamidine derivatives similar to o-Chloro-N-(p-chlorophenyl)benzamidine is in the spectrophotometric determination of metal ions like molybdenum, the broader class of benzamidines holds potential for other analytical uses. Their ability to act as ligands suggests possible applications in other areas of separation science and analytical chemistry. However, specific, detailed research findings on other analytical applications of this compound are not extensively covered in the available literature.

Future Research Directions and Unexplored Avenues for O Chloro N P Chlorophenyl Benzamidine

Development of Novel Synthetic Methodologies

The synthesis of N-aryl benzamidines, including o-Chloro-N-(p-chlorophenyl)benzamidine, traditionally relies on established chemical reactions. However, there is substantial room for the development of more efficient, sustainable, and versatile synthetic protocols. Future research should focus on methodologies that offer higher yields, milder reaction conditions, and reduced environmental impact.

Key areas for exploration include:

Green Chemistry Approaches : The application of green chemistry principles is paramount for modern synthetic chemistry. rjptonline.org Research into using eco-friendly solvents, such as deep eutectic solvents (DES), could provide a sustainable medium for the synthesis of benzamidine (B55565) derivatives. mdpi.comnih.gov Microwave-assisted organic synthesis is another promising avenue, as it can drastically reduce reaction times from hours to minutes and often improves yields. rjptonline.org

Advanced Catalytic Systems : The development of novel catalysts could revolutionize the synthesis of this compound. For instance, the use of ionic liquid-supported nano-metal catalysts has been proposed for preparing benzamidine derivatives from benzonitrile raw materials in a green and efficient manner. google.com Further investigation into transition-metal-catalyzed C-H activation or cross-coupling reactions could provide more direct and atom-economical routes to the target molecule. researchgate.net

One-Pot Reactions : Designing multi-component, one-pot reactions where starting materials are converted to the final product in a single step without isolating intermediates would enhance efficiency. Such strategies simplify procedures, reduce waste, and lower costs.

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, enhanced purity. rjptonline.org |

| Deep Eutectic Solvents (DES) | Employing DES as a recyclable and non-toxic reaction medium. | Environmentally friendly, potential for improved selectivity. nih.gov |

| Nano-Metal Catalysis | Utilization of highly active and recoverable nano-metal catalysts. | High catalytic activity, catalyst recyclability, green synthesis. google.com |

| C-H Functionalization | Direct formation of C-N or C-C bonds on the aromatic rings. | High atom economy, reduced number of synthetic steps. researchgate.net |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular and supramolecular structure of this compound is critical for predicting its properties and interactions. While standard techniques like NMR, IR, and mass spectrometry provide basic structural confirmation, advanced methods can offer deeper insights into its electronic environment, solid-state packing, and intermolecular forces.

Future characterization efforts could include:

Solid-State NMR (ssNMR) Spectroscopy : Given the presence of two chlorine atoms, ³⁵Cl ssNMR would be a particularly powerful tool. As a quadrupolar nucleus, ³⁵Cl is highly sensitive to its local electronic environment. researchgate.net This technique can provide precise measurements of the nuclear quadrupolar coupling constant and asymmetry parameter, which are directly related to the nature of the C-Cl bond and non-covalent interactions such as halogen bonding. researchgate.netacs.org

Terahertz (THz) Spectroscopy : This low-frequency spectroscopic technique is uniquely sensitive to the collective vibrational modes of crystal lattices and intermolecular interactions. acs.org THz spectroscopy could be used to probe the supramolecular architecture of crystalline this compound, providing a fingerprint of its solid-state packing that is complementary to X-ray diffraction. acs.org Recent advances have even pushed THz spectroscopy toward detecting the motion of single molecules. sciencedaily.com

Computational Chemistry : High-level Density Functional Theory (DFT) calculations can complement experimental data. DFT can be used to predict NMR parameters, vibrational frequencies (IR and Raman), and electronic properties, aiding in the interpretation of complex spectra and providing insight into the molecule's reactivity and intermolecular bonding capabilities. acs.org

| Technique | Information Gained | Rationale for Application |

|---|---|---|

| ³⁵Cl Solid-State NMR | Precise electronic environment of chlorine atoms, detection of halogen bonds. researchgate.netacs.org | The compound contains two chlorine atoms, making it an ideal candidate for this specialized technique. |

| Terahertz (THz) Spectroscopy | Intermolecular vibrational modes, crystal packing information. acs.orgacs.org | Provides unique insights into the supramolecular structure and low-energy dynamics. |

| Density Functional Theory (DFT) | Predicted spectroscopic parameters, electronic structure, molecular orbitals. | Aids in the interpretation of experimental spectra and understanding of chemical properties. acs.org |

In-depth Mechanistic Understanding of Biological Interactions

The benzamidine moiety is a known pharmacophore that interacts with various biological targets, often mimicking an arginine side chain to bind in the active sites of enzymes like serine proteases. caymanchem.com However, the specific molecular targets of this compound are likely unknown. A crucial future direction is the identification of its protein binding partners and the elucidation of its mechanism of action at a molecular level.

Strategies for target identification and mechanistic studies include:

Chemical Proteomics : This field offers powerful, unbiased methods for identifying the direct binding targets of small molecules in a complex biological system. nih.gov Techniques such as Thermal Proteome Profiling (TPP) , which measures changes in protein thermal stability upon ligand binding, or Drug Affinity Responsive Target Stability (DARTS) , which assesses a ligand's ability to protect its target protein from proteolysis, can identify targets without requiring chemical modification of the compound. chomixbio.comacs.org

Affinity Chromatography-Mass Spectrometry : This classic approach involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. Subsequent analysis by quantitative mass spectrometry can identify and quantify the bound proteins. acs.org

Molecular Docking and Simulation : Once a protein target is identified, computational tools like molecular docking and molecular dynamics simulations can be used to predict and visualize the binding mode of this compound. nih.gov This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its biological activity and can guide the design of more potent analogs.

| Methodology | Purpose | Expected Outcome |

|---|---|---|

| Thermal Proteome Profiling (TPP) | Unbiased identification of direct protein targets in cells or lysates. chomixbio.com | A list of candidate proteins whose stability is altered by the compound. |

| Affinity Chromatography-MS | Isolation and identification of binding proteins from a complex mixture. acs.org | Identification of high-affinity protein targets. |

| Molecular Docking/Dynamics | Prediction of the binding pose and interaction energies with a known target. | Structural model of the compound-protein complex, guiding structure-activity relationship studies. nih.gov |

Exploration of New Pharmacological Targets

The structural features of this compound suggest it could be active across a range of therapeutic areas where related compounds have shown promise. A systematic screening approach is a key future direction to uncover its full pharmacological potential.

Potential therapeutic areas and targets to explore include:

Antiparasitic Activity : Dicationic and aromatic amidines are well-known for their activity against eukaryotic parasites responsible for diseases like leishmaniasis, sleeping sickness, and Chagas disease. nih.govmdpi.com These compounds often target the DNA minor groove of the parasites. nih.gov Screening this compound against a panel of parasites such as Trypanosoma and Leishmania species is a high-priority research avenue.

Enzyme Inhibition : Benzamidines are classic inhibitors of serine proteases like trypsin and thrombin. selleckchem.com Furthermore, related benzamidine and benzamide (B126) structures have been designed as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are important targets in oncology. nih.gov Screening against panels of proteases and kinases could reveal novel inhibitory activities.

Anticancer and Antimicrobial Activity : Various benzamidine derivatives have demonstrated the ability to inhibit the growth of cancer cells and have shown significant antimicrobial activity against pathogenic bacteria. nih.govnih.gov The compound could be tested in broad cell-based assays against cancer cell lines and clinically relevant bacterial strains.

Novel Receptor Targets : Recently, a benzamidine-based inhibitor was discovered to block the binding of Vascular Endothelial Growth Factor C (VEGF-C) to Neuropilin-2 (Nrp2), a receptor involved in tumor metastasis. nih.gov This highlights that benzamidines can interact with targets beyond enzymes. Screening against focused compound libraries for targets like G-protein-coupled receptors (GPCRs) and ion channels could uncover unexpected activities. thermofisher.com

| Target Class | Rationale / Examples | Suggested Approach |

|---|---|---|

| Parasite DNA/Enzymes | Aromatic amidines (e.g., pentamidine) are effective antiparasitic agents. nih.gov | In vitro screening against Trypanosoma, Leishmania, and Plasmodium species. |

| Protein Kinases | Benzamidines have been shown to inhibit EGFR and v-Src tyrosine kinases. nih.gov | Screening against a broad panel of human kinases. |

| Serine Proteases | The benzamidine moiety is a well-established serine protease inhibitor scaffold. caymanchem.comselleckchem.com | Biochemical assays against key proteases (e.g., trypsin, thrombin, plasmin). |

| Bacterial Targets | Novel benzamidine derivatives show promise as antibiotics. nih.govnih.gov | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria. |

| Neuropilin Receptors | Benzamidines have been identified as novel inhibitors of Neuropilin-2. nih.gov | Binding and functional assays for Neuropilin-1 and Neuropilin-2. |

Q & A

Basic Research Question

- Raman Spectroscopy : Detects N–Cl stretching vibrations (550–600 cm⁻¹).

- Variable-Temperature ¹H NMR : Monitors decomposition via aryl proton peak broadening (298–323 K).

- UV-Vis Spectroscopy : Tracks chlorine release at 292 nm (ε = 3200 M⁻¹cm⁻¹) .

Example: Accelerated stability testing at 40°C/75% RH shows <5% degradation over 14 days .

How do electronic effects of para-chloro substituents influence the hydrogen-bonding capacity and pharmacological activity of benzamidine derivatives?

Advanced Research Question

- pKa Modulation : The electron-withdrawing Cl group increases amidine pKa by ~0.8 units, enhancing salt bridge formation with aspartate residues (e.g., Asp189 in FXa).

- Quantum Calculations : B3LYP/6-311+G** shows 18% increased partial positive charge on amidine nitrogen compared to unsubstituted analogs .

- Crystallography : Shorter H-bond distances (1.95 Å vs. 2.10 Å) correlate with 10-fold potency increases in serine protease inhibition .

Q. Methodological Notes

- Data Sources : Prioritize crystallographic databases (e.g., CCDC) and peer-reviewed journals for structural data.

- Computational Tools : Use AMBER or GROMACS for MD simulations with polarizable force fields .

- Experimental Controls : Include camostat or leupeptin as reference inhibitors in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.